(2R)-2-(fluoromethyl)pyrrolidine

説明

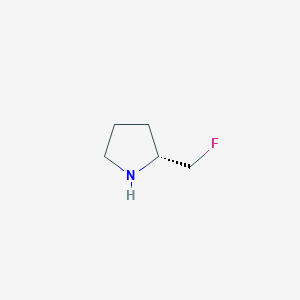

(2R)-2-(Fluoromethyl)pyrrolidine: is a chiral fluorinated organic compound It features a pyrrolidine ring, a five-membered nitrogen-containing ring, with a fluoromethyl group attached to the second carbon atom in the ®-configuration

準備方法

Synthetic Routes and Reaction Conditions

-

Nucleophilic Substitution: : One common method to synthesize (2R)-2-(fluoromethyl)pyrrolidine involves the nucleophilic substitution of a suitable precursor, such as (2R)-2-(chloromethyl)pyrrolidine, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.

-

Fluorination of Pyrrolidine Derivatives: : Another approach is the direct fluorination of pyrrolidine derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and control.

化学反応の分析

Alkylation and Acylation Reactions

The secondary amine group in (2R)-2-(fluoromethyl)pyrrolidine participates in alkylation and acylation reactions, forming derivatives with modified pharmacological or chemical properties.

-

Mechanistic Insight : The fluoromethyl group slightly deactivates the amine, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Ring-Opening Reactions

Under acidic or oxidative conditions, the pyrrolidine ring can undergo cleavage.

-

Key Observation : Ring-opening via hydrolysis retains the fluoromethyl group but alters the stereochemical environment .

Reduction and Oxidation

The fluoromethyl group stabilizes adjacent carbocations, influencing redox behavior.

-

Notable Detail : Oxidation to the N-oxide enhances hydrogen-bonding capacity, useful in coordination chemistry.

Suzuki–Miyaura Coupling

The fluoromethyl group does not interfere with palladium-catalyzed cross-couplings.

| Aryl Halide | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (2R)-2-(fluoromethyl)-1-(4-phenyl)pyrrolidine | 65% |

-

Limitation : Steric hindrance from the fluoromethyl group reduces coupling efficiency compared to unsubstituted pyrrolidines .

Biological Interactions

This compound derivatives exhibit interactions with biological targets:

-

Apoptosis Modulation : Analogous pyrrolidine-2-carboxamide compounds regulate pro- and anti-apoptotic genes (e.g., BCL2, caspase families) in HepG2 cells .

-

Enzyme Inhibition : Fluoromethyl groups enhance binding to enzymes like monoamine oxidase (MAO) due to electronegativity.

Comparative Reactivity

A comparison with related compounds highlights unique traits:

| Compound | Reactivity with Electrophiles | Steric Effects |

|---|---|---|

| This compound | Moderate (fluorine withdrawal) | High |

| (2R)-2-(trifluoromethyl)pyrrolidine | High (stronger withdrawal) | Very High |

| Unsubstituted pyrrolidine | High | Low |

科学的研究の応用

Medicinal Chemistry

(2R)-2-(fluoromethyl)pyrrolidine has been investigated for its potential as a building block in drug synthesis. Its chirality allows for the development of enantiomerically pure compounds, which is crucial for pharmacological efficacy.

- Biological Activity : Studies suggest that this compound may interact with specific biological targets, enhancing binding affinities and selectivity for receptors involved in various diseases. Its fluorine atom can influence the lipophilicity and metabolic stability of derived compounds, making them more effective as therapeutic agents.

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. The presence of the fluoromethyl group can enhance the reactivity of the pyrrolidine ring, facilitating various chemical reactions such as:

- Nucleophilic Substitution : The fluoromethyl group can be replaced by other nucleophiles, leading to diverse derivatives that may exhibit new biological properties.

- Cyclization Reactions : It can participate in cyclization to form larger ring systems, which are often found in biologically active natural products and pharmaceuticals .

Chiral Reference Compound

Due to its well-defined chirality, this compound could serve as a reference compound in stereochemical studies. This application is essential in fields like asymmetric synthesis and drug development where stereochemistry plays a critical role in biological activity.

Case Study 1: Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance, research demonstrated that pyrrolidine analogs exhibited significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), indicating their potential as therapeutic agents .

Case Study 2: Synthesis of Bioactive Compounds

In a notable study, researchers utilized this compound as a precursor for synthesizing novel bioactive compounds. The derivatives showed enhanced potency against specific biological targets, showcasing the compound's versatility in drug design .

作用機序

The mechanism by which (2R)-2-(fluoromethyl)pyrrolidine exerts its effects depends on its specific application. In drug design, the fluoromethyl group can interact with biological targets through hydrogen bonding, dipole interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired therapeutic effects.

類似化合物との比較

Similar Compounds

(2S)-2-(Fluoromethyl)pyrrolidine: The enantiomer of (2R)-2-(fluoromethyl)pyrrolidine, differing in the spatial arrangement of the fluoromethyl group.

(2R)-2-(Chloromethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

(2R)-2-(Hydroxymethyl)pyrrolidine: Contains a hydroxymethyl group instead of fluoromethyl.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and other fields.

生物活性

(2R)-2-(fluoromethyl)pyrrolidine is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The introduction of a fluoromethyl group enhances its biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoromethyl group enhances binding affinity due to its electronegative nature, which can influence the conformation and stability of the compound when interacting with biological macromolecules. This modification can lead to modulation of enzymatic activity and receptor signaling pathways, contributing to its pharmacological effects.

Biological Activity Overview

The compound has shown potential in several biological contexts, including:

- Cytotoxicity : Studies indicate that pyrrolidine derivatives can induce apoptosis in cancer cells by regulating the expression of genes involved in apoptotic pathways. For instance, this compound may affect pro-apoptotic and anti-apoptotic gene expression in human hepatocellular carcinoma cells (HepG2), leading to significant cytotoxic effects .

- Enzyme Inhibition : Pyrrolidine derivatives have been reported to exhibit inhibitory activity against various kinases, which are crucial in cancer progression and other diseases. The structural modifications provided by the fluoromethyl group may enhance selectivity and potency against specific targets like cyclin-dependent kinases (CDKs) or leucine-rich repeat kinase 2 (LRRK2) .

Case Study 1: Apoptosis Induction in HepG2 Cells

A study investigated the effects of a pyrrolidine derivative on HepG2 cells, revealing that treatment with this compound led to significant apoptosis. The expression levels of apoptosis-related genes such as TNF, BCL2, IAP, and caspases were altered, demonstrating the compound's potential as an anticancer agent. The IC50 value for cell growth inhibition was determined to be approximately 62.5 µg/mL after 48 hours .

Case Study 2: Kinase Inhibition

Research has highlighted the ability of pyrrolidine derivatives to selectively inhibit kinases involved in various signaling pathways. For example, certain derivatives showed nanomolar activity against CK1γ and CK1ε, indicating their potential use in treating conditions like Parkinson's disease by targeting LRRK2 mutants .

Data Table: Biological Activity Summary

特性

IUPAC Name |

(2R)-2-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCKMBIRRGZGLE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。